N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide
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Description
Scientific Research Applications
Pharmacological Research Applications
One study explored the synthesis and evaluation of benzenesulfonamides for their potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. This class of compounds, including variations of benzenesulfonamides, has been investigated for their selective inhibition properties, which could be beneficial for developing new therapeutic agents targeting inflammatory and pain conditions without the typical side effects associated with non-selective COX inhibition (Hashimoto et al., 2002).
Environmental Science Applications
In environmental science, the detection and extraction methods for benzenesulfonamide compounds from soil samples have been developed. This research is crucial for understanding the environmental impact and distribution of these compounds, given their wide usage in various industrial and household applications. The study presents a novel approach for the simultaneous determination of benzenesulfonamide compounds in soil, utilizing low-pressurized microwave-assisted extraction and high-performance liquid chromatography (Speltini et al., 2016).
properties
IUPAC Name |
N-(2-methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-3-8-12-9-6-4-5-7-10(9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWXKQKPOHVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(propylamino)benzene-1-sulfonamide |
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